Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-
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Overview
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved through flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety, higher yields, and reduced need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Another oxazole derivative with similar structural features.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: A related compound used in coordination chemistry.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
143123-68-6 |
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Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[2-(4,4-dimethylpentan-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H27NO/c1-13(11-17(2,3)4)14-9-7-8-10-15(14)16-19-18(5,6)12-20-16/h7-10,13H,11-12H2,1-6H3 |
InChI Key |
MAHFEDHFHRKNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1C2=NC(CO2)(C)C |
Origin of Product |
United States |
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